2-Hexenoic acid, (2E)-

Catalog No.
S627097
CAS No.
1191-04-4
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexenoic acid, (2E)-

CAS Number

1191-04-4

Product Name

2-Hexenoic acid, (2E)-

IUPAC Name

(E)-hex-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+

InChI Key

NIONDZDPPYHYKY-SNAWJCMRSA-N

SMILES

Array

solubility

slightly
Soluble in ether, propylene glycol, and most fixed oils; Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CCCC=CC(=O)O

Isomeric SMILES

CCC/C=C/C(=O)O

The exact mass of the compound trans-2-Hexenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ether, propylene glycol, and most fixed oils; slightly soluble in watersoluble (in ethanol). It belongs to the ontological category of hexenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Hexenoic acid, (2E)- is a short-chain α,β-unsaturated carboxylic acid with a boiling point of approximately 201–217 °C and a water solubility of roughly 7 g/L at 25 °C [1]. As a versatile bifunctional molecule featuring both a free carboxylic acid moiety and a trans-configured double bond, it serves as a highly reactive Michael acceptor in organic synthesis [2]. In procurement and industrial contexts, it is prioritized over saturated fatty acids for its distinct electrophilic reactivity, making it a critical building block for asymmetric conjugate additions, biocatalytic pathway reconstructions, and specialized organoleptic formulations.

Substituting (2E)-hexenoic acid with its saturated analog, hexanoic acid, completely eliminates the α,β-unsaturated system, abolishing its capacity to act as a Michael acceptor in conjugate addition reactions [1]. Conversely, using a fully conjugated diene like sorbic acid (2,4-hexadienoic acid) alters the electrochemical reduction potential and catalytic hydrogenation profile, leading to over-reduction or misdirected cross-coupling trajectories [2]. Furthermore, substituting the free acid with esterified analogs (e.g., methyl (2E)-hexenoate) removes the acidic proton necessary for transient directing-group strategies in advanced enantioselective catalysis, drastically reducing atom economy by requiring subsequent deprotection steps [1].

Enantioselective Conjugate Addition on Unprotected Free Acids

In asymmetric catalytic additions using organomagnesium reagents, unprotected α,β-unsaturated acids typically undergo problematic acid-base reactions. However, (2E)-hexenoic acid serves as a prime substrate for transient protecting group strategies. While uncatalyzed addition of EtMgBr to (2E)-hexenoic acid at 0 °C yields a complex mixture with only ~20% product conversion, the application of a chiral copper catalyst with a Lewis acid transient protecting group enables highly enantioselective conjugate additions directly on the free acid [1]. This differentiates it from esterified analogs, which require additional synthetic steps.

Evidence DimensionReaction efficiency and product profile in conjugate addition
Target Compound DataTransient-protected catalytic addition yields high enantioselectivity on the free acid.
Comparator Or BaselineUncatalyzed addition yields ~20% in a complex mixture.
Quantified DifferenceCatalytic transient protection shifts the reaction from a low-yield (~20%) complex mixture to a highly selective asymmetric addition.
ConditionsEtMgBr addition at 0 °C.

Allows process chemists to bypass esterification and deprotection steps, significantly improving atom economy and reducing manufacturing time for β-chiral carboxylic acids.

Catalytic Hydrogenation Threshold and Thermal Stability

The α,β-unsaturated bond in (2E)-hexenoic acid exhibits a distinct catalytic hydrogenation threshold compared to highly conjugated or fully saturated analogs. During the catalytic hydrogenation of sorbic acid (2,4-hexadienoic acid), the primary product obtained at 30–40 °C is (2E)-hexenoic acid[1]. Importantly, (2E)-hexenoic acid resists further saturation to hexanoic acid until the reaction temperature is elevated to 50–60 °C [1]. This 20 °C thermal stability window demonstrates its processability as a stable intermediate.

Evidence DimensionTemperature required for catalytic hydrogenation
Target Compound DataHydrogenates at 50–60 °C.
Comparator Or BaselineSorbic acid hydrogenates to the monoene at 30–40 °C.
Quantified Difference20 °C higher thermal/catalytic threshold for the saturation of the isolated α,β-double bond compared to the conjugated diene.
ConditionsCatalytic hydrogenation in a controlled temperature reactor.

Provides chemical engineers with a precise 20 °C thermal window to halt partial reductions, ensuring high-purity isolation of the monoene without over-reduction to hexanoic acid.

Specificity in Enzymatic Ligation for Polyketide Biosynthesis

In the in vitro reconstruction of secondary metabolite pathways, (2E)-hexenoic acid demonstrates strict precursor suitability for specific acyl-CoA ligases. In enzyme coupling assays, (2E)-hexenoic acid is efficiently and selectively converted into butylmalonyl-CoA by the RevS and RevT enzyme cascade[1]. In contrast, the related acyl carrier protein analog, (E)-2-enoyl-ACP, is not accepted as a substrate by RevT [1]. This structural specificity underscores the necessity of the exact free acid form for successful bio-ligation.

Evidence DimensionSubstrate acceptance in RevS/RevT enzymatic coupling
Target Compound DataEfficiently converted to butylmalonyl-CoA.
Comparator Or Baseline(E)-2-enoyl-ACP yields no conversion.
Quantified DifferenceAbsolute specificity; the free acid is processed while the ACP-bound analog is completely rejected.
ConditionsIn vitro enzyme coupling assay with RevS and RevT.

Essential for synthetic biologists and procurement teams sourcing precise physiological precursors for the cell-free synthesis of complex polyketides.

Atom-Economical Asymmetric Synthesis of β-Chiral Acids

Directly downstream of its validated performance as an unprotected Michael acceptor, (2E)-hexenoic acid is the optimal precursor for synthesizing β-alkylated chiral carboxylic acids. By utilizing transient Lewis acid protecting groups, pharmaceutical manufacturers can perform enantioselective Grignard additions directly on the free acid, eliminating the need for esterification and subsequent deprotection [1].

Controlled Partial Hydrogenation in Fine Chemical Manufacturing

Leveraging its specific 50–60 °C hydrogenation threshold, (2E)-hexenoic acid serves as a critical intermediate and benchmark in the scale-up of partial reduction processes. It allows process engineers to calibrate reactor temperatures to selectively reduce polyunsaturated acids (like sorbic acid) without over-reducing the material to fully saturated hexanoic acid [2].

Cell-Free Biosynthesis of Polyketide Precursors

Based on its exclusive acceptance by the RevS/RevT enzyme cascade, (2E)-hexenoic acid is the required procurement choice for bioengineers synthesizing butylmalonyl-CoA in vitro. It enables the efficient reconstruction of secondary metabolite pathways that reject ACP-bound or saturated analogs [3].

Physical Description

Solid
Colourless needle-like crystals; Fatty acrid musty aroma/sweet on dilution

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 Da

Monoisotopic Mass

114.068079557 Da

Boiling Point

217.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Melting Point

28.00 to 34.00 °C. @ 760.00 mm Hg

UNII

VQ24908VRU

GHS Hazard Statements

Aggregated GHS information provided by 1504 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1289-40-3
13419-69-7
1191-04-4

Wikipedia

2-hexenoic acid
(2E)-2-hexenoic acid

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Hexenoic acid, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023

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